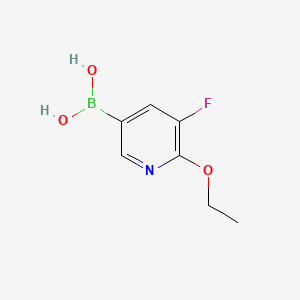

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

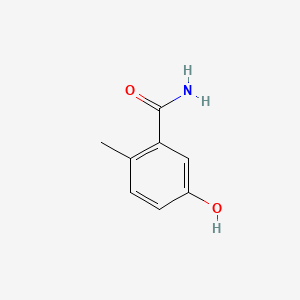

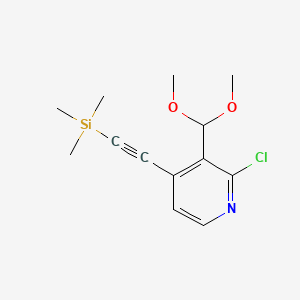

“(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C7H9BFNO3 . It is used in the synthesis of halohydroxypyridines by hydroxydeboronation with basic hydrogen peroxide .

Synthesis Analysis

A general method for the synthesis and isolation of novel 6-halo-pyridin-3-yl-boronic acids and esters has been described. These compounds are prepared taking into account a regioselective halogen–metal exchange with a trialkylborate starting from 2,5-dihalopyridines .

Molecular Structure Analysis

The molecular structure of “(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” is characterized by a boronic acid group attached to a pyridine ring, which is further substituted with an ethoxy group and a fluorine atom . The InChI code for this compound is 1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 .

Physical And Chemical Properties Analysis

“(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid” has a molecular weight of 184.96 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 and a topological polar surface area of 62.6 Ų .

科学的研究の応用

Boronic acids and their derivatives have garnered significant attention in various fields of research, particularly in medicinal chemistry, due to their unique properties and versatility in forming stable covalent bonds with diols and other Lewis bases. Among these derivatives, (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid represents a compound with potential applications in the synthesis of pharmaceuticals, biomolecule labeling, and material science.

Boronic Acid in Medical Diagnostics and Treatment

Recent advances highlight the use of boronic acid derivatives in medical diagnostics and treatment. Specifically, the incorporation of boronic acid moieties into drug micro- and nanocarriers has been shown to improve therapeutic effects, particularly in cancer treatment. These modifications also allow for in vitro and in vivo real-time imaging of drug carriers, exploiting the high fluorescent intensity and low toxicity of boronic acid derivatives (Marfin et al., 2017).

Boronic Acid Drugs Discovery

The field of drug discovery has seen a steady increase in incorporating boronic acids due to their potential to enhance drug potency and improve pharmacokinetic profiles. Notably, the Food and Drug Administration (FDA) has approved several boronic acid drugs, highlighting their significance in modern therapeutics (Plescia & Moitessier, 2020).

Boronic Acid in Sensor Technology

Boronic acid derivatives have found extensive applications in sensor technology, especially in the development of biosensors for detecting sugars, glycated hemoglobin, and other biological analytes. These sensors leverage the selective binding properties of boronic acids to 1,2- or 1,3-diol residues through the formation of cyclic boronate ester bonds, providing a basis for non-enzymatic glucose sensors and other diagnostic tools (Wang et al., 2014).

Boronic Acid in Material Science

In the realm of material science, boronic acids contribute to the development of fire retardant and wood preservative technologies. The dual functionality of boron compounds, combining fire retardancy with wood preservation, is often achieved through systems that fix boron into the wood, thereby enhancing its resistance to both fire and biodegradation (Marney & Russell, 2008).

Safety and Hazards

作用機序

Target of Action

Boronic acids are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have hydroxyl groups .

Mode of Action

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid, like other boronic acids, is likely to interact with its targets through the formation of reversible covalent bonds. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c . Its solubility is low in water but higher in organic solvents such as methanol, ethanol, and dimethyl sulfoxide .

Result of Action

The ability of boronic acids to form reversible covalent bonds can lead to changes in the function of their targets, potentially altering cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid. For instance, its stability can be affected by temperature and humidity, as it should be stored in a dry environment at 2-8°C . Furthermore, its solubility and therefore its bioavailability can be influenced by the presence of certain solvents .

特性

IUPAC Name |

(6-ethoxy-5-fluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BFNO3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWQXHLVIJJQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BFNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672092 |

Source

|

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

CAS RN |

1309982-57-7 |

Source

|

| Record name | (6-Ethoxy-5-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B581344.png)

![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)

![Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate](/img/structure/B581353.png)

![6-Bromofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B581354.png)

![2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B581356.png)